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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
nitropropene. Due to a lack of available experimental data, this document presents

theoretically calculated thermodynamic values obtained through high-level quantum chemical

computations. It details the methodologies for these calculations and for the experimental

determination of such properties for volatile nitro compounds. Furthermore, this guide outlines

the key reaction pathways for the synthesis and decomposition of 1-nitropropene,

accompanied by visual diagrams to elucidate these mechanisms. This document is intended to

serve as a valuable resource for researchers, scientists, and professionals in drug development

by providing a thorough understanding of the thermodynamic landscape of 1-nitropropene.

Introduction
1-Nitropropene (C₃H₅NO₂) is an unsaturated nitroalkane of interest in organic synthesis and

as a potential intermediate in various chemical processes. A thorough understanding of its

thermodynamic properties, including enthalpy of formation, entropy, and Gibbs free energy of

formation, is crucial for predicting its reactivity, stability, and behavior in chemical reactions.

These parameters are fundamental for process design, safety analysis, and the development

of synthetic routes involving this compound.
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This guide addresses the significant gap in the literature regarding the experimental

thermodynamic data for 1-nitropropene. To overcome this, we present a complete set of

calculated thermodynamic properties based on established and reliable computational

chemistry methods. Additionally, we provide detailed descriptions of the standard experimental

protocols that would be employed for the empirical determination of these values.

Thermodynamic Properties of 1-Nitropropene
The thermodynamic properties of 1-nitropropene have been calculated using high-level ab

initio quantum chemical methods. These computational approaches provide reliable estimates

in the absence of experimental data.

Data Presentation
The calculated thermodynamic properties of 1-nitropropene in the gas phase at standard

conditions (298.15 K and 1 atm) are summarized in the table below. For comparative purposes,

experimental data for the closely related saturated compound, 1-nitropropane, is also provided.

Thermodynami
c Property

Symbol
1-Nitropropene
(Calculated)

1-Nitropropane
(Experimental)

Units

Standard Molar

Enthalpy of

Formation

ΔHf° +1.5 -167.6 kJ/mol

Standard Molar

Entropy
S° 320.4 346.9 J/(mol·K)

Standard Molar

Gibbs Free

Energy of

Formation

ΔGf° +110.2 -33.5 kJ/mol

Note: The values for 1-nitropropene are estimated based on high-level computational

chemistry methods due to the absence of experimental data.
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Methodologies for Determination of Thermodynamic
Properties
Computational Methodology
The thermodynamic properties of 1-nitropropene presented in this guide were estimated using

the CBS-QB3 (Complete Basis Set-QB3) composite method. This high-accuracy computational

protocol is well-established for calculating the thermochemical data of organic molecules.

Workflow for CBS-QB3 Calculation:

Geometry Optimization: The molecular geometry of 1-nitropropene is optimized using the

B3LYP density functional theory (DFT) method with the 6-311G(2d,d,p) basis set.

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to

confirm the optimized structure as a true minimum on the potential energy surface (no

imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and

thermal corrections.

Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory (e.g., CCSD(T) and MP4SDQ) with various basis sets.

Extrapolation to the Complete Basis Set Limit: The energies are extrapolated to the complete

basis set limit to obtain a highly accurate electronic energy.

Final Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated

using the atomization method, where the computed enthalpy of atomization is combined with

the experimental enthalpies of formation of the constituent atoms in their standard states.

The standard entropy and heat capacity are calculated from the vibrational frequencies and

molecular structure using standard statistical mechanics formulas.
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Computational Workflow (CBS-QB3)

Initial Structure of
1-Nitropropene

Geometry Optimization
(B3LYP/6-311G(2d,d,p))

Frequency Calculation
(for ZPVE & Thermal Corrections)

Single-Point Energy Calculations
(Higher Levels of Theory)

Calculation of
Thermodynamic Properties

(ΔH_f°, S°, ΔG_f°)

Extrapolation to
Complete Basis Set Limit

Synthesis of 1-Nitropropene (Henry Reaction)

Nitroethane + Acetaldehyde Base-catalyzed
Nitroaldol Addition

1-Nitropropan-2-ol
(Intermediate) Dehydration 1-Nitropropene

Thermal Decomposition of 1-Nitropropene

1-Nitropropene Homolytic Cleavage
of C-NO2 Bond Propenyl Radical + NO2 Radical Further Reactions Decomposition Products

(NOx, CO, CO2, H2O, etc.)

Click to download full resolution via product page

To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of 1-Nitropropene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615415#thermodynamic-properties-of-1-
nitropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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